molecular formula C22H18O4S B5315860 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate

2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate

Cat. No. B5315860
M. Wt: 378.4 g/mol
InChI Key: UGXAXXBFDZLLND-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate, commonly known as MPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of MPTC is not fully understood. However, it has been suggested that MPTC exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. MPTC has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
MPTC has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to exhibit anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress. MPTC has been found to modulate the expression of various genes and proteins involved in cancer cell growth, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of MPTC is its broad-spectrum anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases. However, one of the limitations of MPTC is its poor solubility in aqueous media, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of MPTC. One potential direction is the optimization of its chemical structure to improve its solubility and pharmacokinetic properties. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of MPTC and its potential therapeutic applications in the treatment of cancer and other diseases.

Synthesis Methods

MPTC can be synthesized by the reaction of 2-(2-methoxyphenyl)acrylic acid with 2-bromo-4-methylthiophene in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to obtain MPTC in high yield and purity.

Scientific Research Applications

MPTC has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. MPTC has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4S/c1-15-9-12-20(26-22(24)21-8-5-13-27-21)17(14-15)18(23)11-10-16-6-3-4-7-19(16)25-2/h3-14H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXAXXBFDZLLND-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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